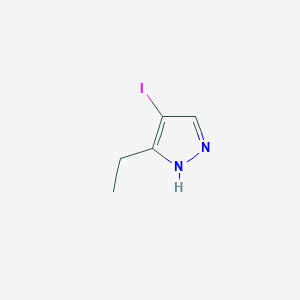

3-Ethyl-4-iodo-1H-pyrazole

Description

BenchChem offers high-quality 3-Ethyl-4-iodo-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-4-iodo-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHHAGBAOGUEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634941 | |

| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442876-19-9 | |

| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Ethyl-4-iodo-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethyl-4-iodo-1H-pyrazole, a key heterocyclic building block for pharmaceutical and medicinal chemistry applications. The pyrazole nucleus is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide array of biological activities. The presence of an ethyl group at the 3-position and an iodine atom at the 4-position offers strategic vectors for molecular diversification, particularly through transition metal-catalyzed cross-coupling reactions.

Physicochemical Properties and Characterization Data

The structural and physicochemical properties of 3-Ethyl-4-iodo-1H-pyrazole are summarized below. The spectral data provided are predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

| Property | Value |

| Molecular Formula | C₅H₇IN₂ |

| Molecular Weight | 222.03 g/mol |

| Appearance | Predicted to be an off-white to pale yellow solid |

| Melting Point | Estimated in the range of 80-100 °C |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents |

Table 1: Predicted NMR and Mass Spectrometry Data for 3-Ethyl-4-iodo-1H-pyrazole

| Parameter | Predicted Value | Notes |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.5 (s, 1H, H5), 2.7 (q, J = 7.6 Hz, 2H, CH₂), 1.3 (t, J = 7.6 Hz, 3H, CH₃) | The chemical shift of the H5 proton is influenced by the adjacent iodo and ethyl groups. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 150 (C3), 138 (C5), 65 (C4), 22 (CH₂), 14 (CH₃) | The C4 carbon bearing the iodine atom is expected to be significantly shielded. |

| Mass Spectrometry (EI) | m/z 222 [M]⁺ | Molecular ion peak corresponding to the exact mass of the compound. |

Synthetic Pathway

A plausible and efficient two-step synthetic pathway for 3-Ethyl-4-iodo-1H-pyrazole is outlined below. The process begins with the construction of the 3-ethyl-1H-pyrazole core via a classical Knorr pyrazole synthesis, followed by regioselective iodination at the C4 position.

An In-depth Technical Guide to 3-Ethyl-4-iodo-1H-pyrazole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-iodo-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic substitution pattern, featuring an ethyl group at the 3-position and an iodine atom at the 4-position, offers a versatile scaffold for the synthesis of complex molecular architectures. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and synthetic utility of 3-Ethyl-4-iodo-1H-pyrazole, with a focus on its application in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its synthesis and key transformations are also presented.

Chemical Properties

While specific experimental data for 3-Ethyl-4-iodo-1H-pyrazole is not extensively reported in the literature, its physicochemical properties can be reliably predicted based on data from closely related analogues. The available data is summarized below.

Physical and Chemical Data

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₇IN₂ | - |

| Molecular Weight | 222.03 g/mol | - |

| CAS Number | 442876-19-9 | - |

| Appearance | White to light yellow solid (Predicted) | Based on similar iodo-pyrazoles. |

| Melting Point | Not available. (Predicted to be in the range of 80-120 °C) | Based on analogues like 4-iodopyrazole (108-110 °C).[1][2] |

| Boiling Point | Not available. | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Insoluble in water. | General property of similar organic compounds. |

| pKa | Not available. (Predicted to be around 12-14) | Based on analogues like 3-iodo-1H-pyrazole-4-carboxylic acid ethyl ester (predicted pKa of 8.90±0.50).[3] The ethyl group is weakly electron-donating, which would slightly increase the pKa compared to the unsubstituted pyrazole. |

| Storage | 2-8 °C, under an inert atmosphere. | Recommended for iodo-substituted heterocycles to prevent degradation. |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a singlet for the C5-H proton, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show five distinct carbon signals. The C4 carbon bearing the iodine atom will be significantly shifted downfield.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ is expected at m/z 222. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. A common fragmentation pattern would be the loss of the iodine atom.

Synthesis and Experimental Protocols

The synthesis of 3-Ethyl-4-iodo-1H-pyrazole is typically achieved through a two-step process: the construction of the 3-ethyl-1H-pyrazole core, followed by regioselective iodination at the C4 position.

Synthesis of 3-Ethyl-1H-pyrazole

The pyrazole ring is commonly formed via the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of 3-ethyl-1H-pyrazole, 1,1-dimethoxy-3-pentanone can be reacted with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole

-

To a solution of 1,1-dimethoxy-3-pentanone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

The reaction mixture is stirred at reflux for 4-6 hours and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 3-ethyl-1H-pyrazole, which can be purified by column chromatography or distillation.

Iodination of 3-Ethyl-1H-pyrazole

The electron-rich pyrazole ring undergoes electrophilic substitution, with the C4 position being the most nucleophilic.[4] Various iodinating agents can be employed for this transformation. A common and effective method uses molecular iodine in the presence of an oxidizing agent.

Experimental Protocol: Synthesis of 3-Ethyl-4-iodo-1H-pyrazole

-

Dissolve 3-ethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-iodosuccinimide (NIS) (1.1 eq) to the solution in portions at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-Ethyl-4-iodo-1H-pyrazole.

Logical Workflow for the Synthesis of 3-Ethyl-4-iodo-1H-pyrazole

Caption: A two-step synthetic workflow for 3-Ethyl-4-iodo-1H-pyrazole.

Chemical Reactivity

The reactivity of 3-Ethyl-4-iodo-1H-pyrazole is dominated by the carbon-iodine bond at the C4 position. This bond is highly susceptible to a variety of transition metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate for introducing molecular diversity. The N-H of the pyrazole ring can also be functionalized, though it often requires protection prior to C-C or C-N bond-forming reactions at the C4 position to prevent side reactions.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 4-iodopyrazoles is an excellent substrate for palladium-catalyzed reactions due to its high reactivity in the oxidative addition step of the catalytic cycle.

This reaction enables the formation of a C-C bond between the pyrazole C4 position and an aryl or vinyl group from a boronic acid or ester. This is a widely used transformation in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add 3-Ethyl-4-iodo-1H-pyrazole (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the 4-aryl-3-ethyl-1H-pyrazole.

The Sonogashira coupling facilitates the formation of a C-C bond between the pyrazole C4 position and a terminal alkyne, yielding 4-alkynylpyrazoles. This reaction is typically co-catalyzed by palladium and copper salts.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add 3-Ethyl-4-iodo-1H-pyrazole (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) salt like CuI (0.04 eq).

-

Add a degassed solvent (e.g., THF or DMF) and a base, typically an amine such as triethylamine or diisopropylethylamine.

-

Add the terminal alkyne (1.2 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalysts, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-alkynyl-3-ethyl-1H-pyrazole.

Reactivity of the C-I Bond in Cross-Coupling Reactions

Caption: Versatility of the C-I bond in palladium-catalyzed reactions.

Other Reactions

Beyond palladium-catalyzed couplings, the iodo-pyrazole scaffold can participate in other transformations:

-

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst and a suitable ligand.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Ullmann Coupling: Copper-catalyzed reactions for the formation of C-O, C-N, and C-S bonds.

-

Metal-Halogen Exchange: Reaction with organolithium or Grignard reagents to form an organometallic pyrazole species, which can then be quenched with various electrophiles.

Applications in Drug Discovery and Materials Science

The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, such as Celecoxib (an anti-inflammatory drug) and Sildenafil (used to treat erectile dysfunction). The ability to functionalize the 4-position of the pyrazole ring through the iodo intermediate allows for the systematic exploration of the structure-activity relationship (SAR) of lead compounds.

The diverse derivatives of 3-Ethyl-4-iodo-1H-pyrazole are of significant interest as:

-

Kinase Inhibitors: The pyrazole scaffold can act as a hinge-binding motif in many protein kinases.

-

GPCR Modulators: Substituted pyrazoles have been identified as ligands for various G-protein coupled receptors.

-

Antimicrobial and Antiviral Agents: The pyrazole core is found in numerous compounds with potent antimicrobial and antiviral activities.

-

Organic Electronics: The extended π-systems that can be generated via cross-coupling reactions make these compounds candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

3-Ethyl-4-iodo-1H-pyrazole is a highly valuable and versatile building block for organic synthesis. While specific, experimentally determined physicochemical data for this compound is sparse, its reactivity is well-understood within the context of 4-iodopyrazoles. Its utility is primarily derived from the reactivity of the C-I bond, which allows for the straightforward introduction of a wide range of substituents through well-established cross-coupling methodologies. This makes it an essential tool for researchers in the fields of drug discovery, agrochemicals, and materials science, enabling the rapid generation of novel and diverse molecular entities. Further investigation into the specific properties of this compound is warranted to fully exploit its potential.

References

- 1. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodopyrazole 99 3469-69-0 [sigmaaldrich.com]

- 3. 3-Iodo-1H-pyrazole-4-carboxylic acid ethyl ester price,buy 3-Iodo-1H-pyrazole-4-carboxylic acid ethyl ester - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

Technical Guide: Spectroscopic Data of 3-Ethyl-4-iodo-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a summary of available spectroscopic data for the chemical compound 3-Ethyl-4-iodo-1H-pyrazole (CAS: 442876-19-9). While comprehensive experimental data is not publicly available, this guide consolidates known information and provides context based on related structures.

Compound Identification

-

IUPAC Name: 3-Ethyl-4-iodo-1H-pyrazole

-

Synonyms: 3-Ethyl-4-iodopyrazole, 5-ethyl-4-iodo-1H-pyrazole

-

CAS Number: 442876-19-9

-

Molecular Formula: C₅H₇IN₂

-

Molecular Weight: 222.03 g/mol

Spectroscopic Data

A thorough search of scientific literature, chemical databases, and patent repositories revealed limited publicly available experimental spectroscopic data for 3-Ethyl-4-iodo-1H-pyrazole. The available data is summarized below.

The only direct experimental data found for this compound is a mass spectrometry result from a patent detailing its synthesis.

Table 1: Mass Spectrometry Data for 3-Ethyl-4-iodo-1H-pyrazole

| Technique | Ionization Mode | m/z | Interpretation | Source |

| MS | ESI (implied) | 223 [M+H]⁺ | Protonated Molecule | Patent WO2018212534A1[1] |

No experimental ¹H or ¹³C NMR data for 3-Ethyl-4-iodo-1H-pyrazole has been found in the public domain. However, expected chemical shifts can be predicted based on the analysis of structurally similar pyrazole derivatives.

Predicted ¹H NMR Data:

-

Pyrazole Ring Proton (H5): Expected to be a singlet, likely in the range of δ 7.5-8.0 ppm.

-

Ethyl Group (-CH₂-): Expected to be a quartet, likely in the range of δ 2.6-2.9 ppm.

-

Ethyl Group (-CH₃): Expected to be a triplet, likely in the range of δ 1.2-1.4 ppm.

-

NH Proton: Expected to be a broad singlet with a variable chemical shift.

No experimental IR data for 3-Ethyl-4-iodo-1H-pyrazole has been found. Based on its structure, the following characteristic absorption peaks would be expected:

-

N-H Stretch: A broad peak in the range of 3100-3300 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks in the range of 2850-3000 cm⁻¹.

-

C=N and C=C Stretch (Pyrazole Ring): Peaks in the range of 1400-1600 cm⁻¹.

Experimental Protocols

The synthesis of 3-Ethyl-4-iodo-1H-pyrazole is described in patent WO2018212534A1 as an intermediate in the preparation of autotaxin inhibitors.[1]

-

Methodology: The compound was prepared from 3-ethyl-1H-pyrazole. While the patent states the reaction was carried out in the same manner as another step, the general procedure for iodination of pyrazoles often involves treatment with an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base.[1]

-

Analysis: After synthesis, the compound was analyzed by mass spectrometry, which confirmed the formation of the product with an m/z of 223, corresponding to the protonated molecule [M+H]⁺.[1]

The workflow for the synthesis and characterization as described can be visualized as follows:

Conclusion

While 3-Ethyl-4-iodo-1H-pyrazole is a documented chemical intermediate, its full spectroscopic characterization (NMR, IR) is not currently available in publicly accessible scientific literature or databases. The only confirmed experimental data is its mass-to-charge ratio from mass spectrometry. Researchers requiring detailed NMR and IR data would likely need to perform the characterization independently.

References

A Technical Guide to 3-Ethyl-4-iodo-1H-pyrazole: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Ethyl-4-iodo-1H-pyrazole, a halogenated pyrazole derivative with potential applications in medicinal chemistry and materials science. While specific in-depth experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides logical extrapolations based on well-established pyrazole chemistry. Key physicochemical properties are presented, and a plausible synthetic route is detailed with an accompanying experimental protocol. Furthermore, potential applications in drug development, particularly in the synthesis of kinase inhibitors, are discussed, supported by a conceptual signaling pathway diagram. This guide serves as a valuable resource for researchers interested in utilizing 3-Ethyl-4-iodo-1H-pyrazole as a versatile building block in novel molecular design and synthesis.

Physicochemical Properties

The fundamental properties of 3-Ethyl-4-iodo-1H-pyrazole are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 442876-19-9 | [1] |

| Molecular Formula | C5H7IN2 | [1] |

| Molecular Weight | 222.03 g/mol | [1] |

| Appearance | Likely an off-white to pale yellow solid (inferred from similar compounds) | |

| Solubility | Expected to be soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents (inferred from general pyrazole derivative solubility) | [2] |

Synthesis and Experimental Protocols

The synthesis of 3-Ethyl-4-iodo-1H-pyrazole can be approached through a multi-step process involving the initial formation of the pyrazole ring followed by regioselective iodination.

Proposed Synthetic Workflow

The synthesis of the target compound can be conceptualized as a two-step process: first, the construction of the 3-ethyl-1H-pyrazole core, followed by iodination at the 4-position. A common and effective method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] The subsequent iodination can be achieved using an electrophilic iodine source.

Caption: Proposed synthetic workflow for 3-Ethyl-4-iodo-1H-pyrazole.

Detailed Experimental Protocol

The following protocol is a representative procedure based on general methods for pyrazole synthesis and iodination.[4][5] Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 3-Ethyl-1H-pyrazole

-

To a solution of 1,3-pentanedione (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

-

The crude product is purified by column chromatography to yield 3-ethyl-1H-pyrazole.

Step 2: Synthesis of 3-Ethyl-4-iodo-1H-pyrazole

-

Dissolve the 3-ethyl-1H-pyrazole (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography to afford 3-Ethyl-4-iodo-1H-pyrazole.

Applications in Drug Development

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][6] The presence of an iodo group at the 4-position of 3-Ethyl-4-iodo-1H-pyrazole makes it a particularly valuable intermediate for the synthesis of novel drug candidates through various cross-coupling reactions.[2][3]

Role as a Synthetic Intermediate

The carbon-iodine bond in 3-Ethyl-4-iodo-1H-pyrazole is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2][3] This allows for the efficient introduction of diverse aryl, heteroaryl, or alkynyl moieties at the 4-position, enabling the rapid generation of compound libraries for high-throughput screening.[3]

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted pyrazole core.[2][3] The ability to functionalize the 4-position of the pyrazole ring is crucial for achieving potent and selective binding to the kinase active site. 3-Ethyl-4-iodo-1H-pyrazole serves as an excellent starting material for the synthesis of such inhibitors. The ethyl group at the 3-position can also contribute to the binding affinity and selectivity of the final compound.

Conceptual Signaling Pathway

The diagram below illustrates a conceptual signaling pathway where a hypothetical kinase inhibitor, synthesized from 3-Ethyl-4-iodo-1H-pyrazole, could exert its therapeutic effect.

Caption: Conceptual pathway showing inhibition of a target kinase.

Conclusion

3-Ethyl-4-iodo-1H-pyrazole is a valuable heterocyclic building block with significant potential in pharmaceutical and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. While detailed biological studies on this specific compound are not widely published, its structural features suggest it is a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic protocols and conceptual applications provided herein offer a foundation for researchers to explore the potential of this compound in their drug discovery and development programs.

References

- 1. 3-ETHYL-4-IODO-1H-PYRAZOLE - CAS:442876-19-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 3-Ethyl-4-iodo-1H-pyrazole Derivatives: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the synthetic routes and potential biological activities of 3-Ethyl-4-iodo-1H-pyrazole derivatives. While this specific scaffold remains largely unexplored in published literature, this document serves as a foundational resource for researchers poised to investigate its therapeutic promise. By examining the known biological landscape of analogous pyrazole structures, we provide a framework for future research, complete with detailed experimental protocols and data presentation strategies.

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The strategic placement of an ethyl group at the 3-position and an iodine atom at the 4-position of the pyrazole ring presents a unique opportunity for developing novel therapeutic agents. The iodo-substituent, in particular, serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.[2]

I. Synthetic Strategies for 4-Iodopyrazole Scaffolds

The synthesis of 4-iodopyrazole derivatives is a critical first step. Several reliable methods have been established for the iodination of the pyrazole ring, primarily at the C4 position.

Common Iodination Methods:

-

Molecular Iodine with an Oxidant: A prevalent and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. Common oxidants include hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or potassium iodate (KIO₃). The I₂/H₂O₂ system in water is considered an environmentally friendly and efficient protocol.[2]

-

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, often employed with an acid catalyst like trifluoroacetic acid (TFA) for pyrazoles that are less reactive.[2]

General Synthetic Workflow:

The synthesis of a target 3-Ethyl-4-iodo-1H-pyrazole derivative would typically follow a logical progression from starting materials to the final functionalized compound.

Caption: General synthetic workflow for 3-Ethyl-4-iodo-1H-pyrazole derivatives.

II. Potential Biological Activities and In Vitro Evaluation

Based on the broad spectrum of activities reported for other pyrazole derivatives, it is plausible that 3-Ethyl-4-iodo-1H-pyrazole derivatives could exhibit significant anticancer and antimicrobial properties. The following sections outline the experimental protocols to assess these potential activities.

A. Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The evaluation of novel 3-Ethyl-4-iodo-1H-pyrazole derivatives would begin with in vitro cytotoxicity screening.

Data Presentation: Hypothetical Cytotoxicity Data

The results of cytotoxicity assays are typically presented as IC₅₀ values, which represent the concentration of a compound required to inhibit 50% of cell growth.

| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) |

| EIP-001 | 3-Ethyl-4-iodo-1H-pyrazole | MCF-7 (Breast) | Data to be determined |

| EIP-001 | 3-Ethyl-4-iodo-1H-pyrazole | A549 (Lung) | Data to be determined |

| EIP-001 | 3-Ethyl-4-iodo-1H-pyrazole | HeLa (Cervical) | Data to be determined |

| EIP-002 | Aryl-substituted derivative | MCF-7 (Breast) | Data to be determined |

| EIP-002 | Aryl-substituted derivative | A549 (Lung) | Data to be determined |

| EIP-002 | Aryl-substituted derivative | HeLa (Cervical) | Data to be determined |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.[5]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Hypothetical Signaling Pathway in Cancer

Cytotoxic compounds often induce apoptosis (programmed cell death) through various signaling cascades. A common pathway involves the activation of caspases.

Caption: A simplified representation of a potential apoptotic pathway.

B. Antimicrobial Activity

Pyrazole derivatives have also been reported to possess significant antimicrobial properties.[6] The Kirby-Bauer disk diffusion method and broth microdilution are standard assays for determining the antimicrobial susceptibility of new compounds.

Data Presentation: Hypothetical Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Bacterial Strain | Gram | MIC (µg/mL) |

| EIP-001 | Staphylococcus aureus | Positive | Data to be determined |

| EIP-001 | Escherichia coli | Negative | Data to be determined |

| EIP-002 | Staphylococcus aureus | Positive | Data to be determined |

| EIP-002 | Escherichia coli | Negative | Data to be determined |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the MIC of a compound in a liquid growth medium.[7]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Workflow for Antimicrobial Susceptibility Testing:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Structure-Activity Relationship (SAR) Considerations

While no direct SAR studies exist for 3-Ethyl-4-iodo-1H-pyrazole derivatives, insights can be drawn from the broader pyrazole literature. The nature and position of substituents on the pyrazole ring are known to significantly influence biological activity. For instance, the introduction of different alkyl or alkoxy groups can modulate the potency of pyrazole-based compounds.[8] The ethyl group at the 3-position may contribute to favorable hydrophobic interactions with biological targets. The iodine at the 4-position not only provides a site for further derivatization but its electron-withdrawing nature and size could also impact binding affinity and selectivity.

IV. Conclusion and Future Directions

The 3-Ethyl-4-iodo-1H-pyrazole scaffold represents a promising yet underexplored area in medicinal chemistry. This technical guide provides a comprehensive starting point for researchers interested in synthesizing and evaluating the biological activities of its derivatives. The provided protocols for assessing anticancer and antimicrobial activities, along with the frameworks for data presentation and visualization, are intended to facilitate a systematic and rigorous investigation of this novel class of compounds. Future research should focus on synthesizing a diverse library of derivatives, particularly through modifications at the 4-iodo position, to establish a clear structure-activity relationship and identify lead compounds for further preclinical development.

References

- 1. woah.org [woah.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. apec.org [apec.org]

- 8. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 3-Ethyl-4-iodo-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes to 3-Ethyl-4-iodo-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis of this compound is primarily approached through a two-stage process: the formation of the 3-ethyl-1H-pyrazole core, followed by regioselective iodination at the C4 position. This document details the key methodologies for each stage, presents quantitative data for comparative analysis, and provides illustrative diagrams of the synthetic pathways.

I. Synthesis of the 3-Ethyl-1H-pyrazole Precursor

The foundational step in the synthesis of the target molecule is the construction of the 3-ethyl-1H-pyrazole ring. The most prevalent and well-established method for synthesizing pyrazole cores is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

While a specific, detailed experimental protocol for the synthesis of 3-ethyl-1H-pyrazole is not extensively documented in the readily available literature, a highly analogous and widely cited procedure is the synthesis of 3,5-dimethylpyrazole from pentane-2,4-dione and hydrazine hydrate.[3][4][5] By adapting this established methodology, a plausible and efficient synthesis of 3-ethyl-1H-pyrazole can be proposed. This would involve the reaction of a suitable 1,3-dicarbonyl precursor, such as 1-formyl-2-butanone or its enol tautomer, with hydrazine hydrate.

Proposed Experimental Protocol (based on analogous syntheses):

To a solution of the 1,3-dicarbonyl precursor (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, hydrazine hydrate (1.0-1.2 eq) is added dropwise, potentially with cooling to manage the exothermic reaction. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. Upon completion, the solvent is removed under reduced pressure, and the crude 3-ethyl-1H-pyrazole can be purified by distillation or column chromatography.

II. Regioselective Iodination of 3-Ethyl-1H-pyrazole

The second and crucial stage is the introduction of an iodine atom at the C4 position of the 3-ethyl-1H-pyrazole ring. The C4 position of the pyrazole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic substitution, leading to high regioselectivity in iodination reactions.[6][7] Several effective methods for the C4-iodination of pyrazoles have been reported, each with its own set of advantages regarding reaction conditions, substrate scope, and yield.

Key Iodination Methodologies:

A variety of reagents and conditions have been successfully employed for the regioselective iodination of pyrazoles. The choice of method often depends on the presence of other functional groups on the pyrazole ring and the desired reaction scale. The most common and effective methods are summarized below.

Table 1: Comparative Summary of C4-Iodination Methods for Pyrazoles

| Iodinating System | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Iodine/Oxidant | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to High | [6][7] |

| I₂, Hydrogen Peroxide (H₂O₂) | Water | Room Temperature | 1-4 h | Good | [7][8] | |

| N-Iodosuccinimide | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) | Glacial Acetic Acid | 80 | Overnight | Good | [6][7] |

| Iodine Monochloride | Iodine Monochloride (ICl), Lithium Carbonate (Li₂CO₃) | Dichloromethane | Room Temperature | Varies | Up to 95 | [8] |

| Catalytic System | Potassium Iodate (KIO₃), (PhSe)₂ (catalyst) | Acidic Media | Not specified | Not specified | Good | [9][10] |

III. Detailed Experimental Protocols for Iodination

This section provides detailed experimental procedures for the most commonly cited and effective methods for the C4-iodination of pyrazoles. These protocols can be adapted for the iodination of 3-ethyl-1H-pyrazole.

Method 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a range of substituted pyrazoles.[6][7]

Procedure:

-

To a solution of the 3-ethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol).

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (15 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-ethyl-4-iodo-1H-pyrazole.

Method 2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

This protocol is suitable for pyrazoles that may be sensitive to the oxidative conditions of the CAN/I₂ system.[6][7]

Procedure:

-

To a solution of the 3-ethyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (338 mg, 1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).

-

Heat the resulting mixture overnight at 80 °C.

-

Cool the solution to room temperature and dilute with dichloromethane (60 mL).

-

Wash the organic layer with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Method 3: Green Iodination using Iodine and Hydrogen Peroxide

This method offers an environmentally benign approach to the synthesis of 4-iodopyrazoles.[7][8]

Procedure:

-

In a reaction vessel, suspend the 3-ethyl-1H-pyrazole (1.0 mmol) in water.

-

Add iodine (0.5 equiv) and 30% aqueous hydrogen peroxide (0.6 equiv).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the product can be isolated by filtration if it is a solid, or by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Further purification can be achieved by recrystallization or column chromatography.

IV. Synthetic Pathway Visualization

The overall synthetic strategy for 3-Ethyl-4-iodo-1H-pyrazole can be visualized as a two-step process. The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. homework.study.com [homework.study.com]

- 4. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]

- 5. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Ethyl-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-Ethyl-4-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically divided into two primary stages: the construction of the 3-ethyl-1H-pyrazole core and its subsequent regioselective iodination at the 4-position. Detailed experimental protocols for key transformations are provided, based on established methodologies for analogous structures.

I. Synthetic Strategy Overview

The most logical and versatile approach to 3-Ethyl-4-iodo-1H-pyrazole involves a two-step sequence. First, the pyrazole ring is constructed via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with hydrazine. Due to the instability of the direct 1,3-dicarbonyl precursor (3-oxopentanal), a more stable synthetic equivalent, an acetylenic acetal, is proposed. The resulting 3-ethyl-1H-pyrazole is then subjected to direct electrophilic iodination, which preferentially occurs at the electron-rich 4-position of the pyrazole ring.

II. Synthesis of 3-Ethyl-1H-pyrazole

The key to constructing the 3-ethyl-1H-pyrazole core is the use of a suitable five-carbon precursor that can react with hydrazine to form the desired heterocycle. A highly effective precursor for this transformation is 1,1-diethoxypent-2-yne.

Step 1: Synthesis of 1,1-diethoxypent-2-yne

This step involves the generation of a butynylide anion, which then reacts with triethyl orthoformate to yield the desired acetylenic acetal.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a solution of ethylmagnesium bromide in tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1-butyne to the Grignard reagent solution with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to ensure the complete formation of the butynylmagnesium bromide.

-

Cool the reaction mixture back to 0 °C and add triethyl orthoformate dropwise via the dropping funnel.

-

After the addition, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1,1-diethoxypent-2-yne.

Step 2: Cyclization to 3-Ethyl-1H-pyrazole

The acetylenic acetal undergoes an acid-catalyzed hydrolysis to an intermediate β-keto aldehyde, which is not isolated but is reacted in situ with hydrazine hydrate to form the pyrazole ring.

Experimental Protocol:

-

In a round-bottom flask, dissolve 1,1-diethoxypent-2-yne in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-ethyl-1H-pyrazole can be purified by column chromatography on silica gel.

III. Iodination of 3-Ethyl-1H-pyrazole

The direct iodination of the 3-ethyl-1H-pyrazole is a highly regioselective process, favoring the 4-position due to the electronic nature of the pyrazole ring. Several effective iodinating systems can be employed.

Method A: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is known for its high regioselectivity for the 4-position of the pyrazole ring.

Experimental Protocol:

-

Dissolve 3-ethyl-1H-pyrazole in acetonitrile.

-

Add elemental iodine (I₂) to the solution.

-

Slowly add a solution of ceric ammonium nitrate (CAN) in acetonitrile.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Ethyl-4-iodo-1H-pyrazole.

Method B: Iodination using N-Iodosuccinimide (NIS)

NIS is another effective reagent for the regioselective iodination of pyrazoles.

Experimental Protocol:

-

Dissolve 3-ethyl-1H-pyrazole in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add N-iodosuccinimide (NIS) in one portion.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

IV. Data Presentation

While specific yield data for the synthesis of 3-Ethyl-4-iodo-1H-pyrazole is not extensively reported, the following table summarizes typical yields for analogous reactions found in the literature, providing an expected range for the described protocols.

| Reaction Stage | Precursor(s) | Product | Reagents and Conditions | Analogous Yield (%) |

| Pyrazole Formation | 1,1-Diethoxyhex-2-yne, Hydrazine Hydrate | 3-Propyl-1H-pyrazole | HCl (cat.), EtOH, reflux | 70-85 |

| Iodination (Method A) | 1-Aryl-3-CF₃-1H-pyrazoles | 1-Aryl-4-iodo-3-CF₃-1H-pyrazoles | I₂, CAN, MeCN, reflux | 75-85[1] |

| Iodination (Method B) | 1-Aryl-3-CF₃-1H-pyrazoles | 1-Aryl-4-iodo-3-CF₃-1H-pyrazoles | NIS, AcOH/TFA, 80 °C | 60-70[1] |

V. Visualizations

Synthetic Workflow Diagrams

Caption: Synthesis of 3-Ethyl-1H-pyrazole.

Caption: Iodination of 3-Ethyl-1H-pyrazole.

References

An In-depth Technical Guide to the Electrophilic Iodination of 3-Ethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic iodination of 3-ethyl-1H-pyrazole, a key transformation in the synthesis of functionalized heterocyclic compounds for pharmaceutical and agrochemical research. Iodinated pyrazoles are versatile synthetic intermediates, particularly in cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document details the synthesis of the parent heterocycle, explores the mechanism of electrophilic substitution, presents a comparative analysis of various iodination methods, and provides detailed experimental protocols.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs. The introduction of an iodine atom onto the pyrazole ring significantly enhances its synthetic utility, providing a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Electrophilic iodination is a direct and efficient method to achieve this functionalization, with the regioselectivity being a critical aspect of the synthesis design. For 3-substituted pyrazoles such as 3-ethyl-1H-pyrazole, electrophilic attack predominantly occurs at the C4 position, which is the most electron-rich and sterically accessible site on the pyrazole ring.

Synthesis of Starting Material: 3-Ethyl-1H-pyrazole

The synthesis of 3-ethyl-1H-pyrazole is most commonly achieved through the condensation of a suitable 1,3-dicarbonyl compound with hydrazine. This classical approach, known as the Knorr pyrazole synthesis, is reliable and scalable.

Reaction Scheme

Caption: Synthesis of 3-Ethyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole

Materials:

-

1,3-Pentanone

-

Hydrazine hydrate

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 1,3-pentanedione (1.0 eq) in toluene, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-ethyl-1H-pyrazole by vacuum distillation or column chromatography on silica gel.

Electrophilic Iodination of 3-Ethyl-1H-pyrazole

The electrophilic iodination of 3-ethyl-1H-pyrazole is expected to proceed regioselectively at the C4 position due to the directing effects of the nitrogen atoms and the alkyl substituent. The general principle involves the attack of an electrophilic iodine species (I⁺) on the electron-rich pyrazole ring.[1]

Reaction Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. An electrophilic iodine species, generated from the iodinating reagent, is attacked by the nucleophilic C4 position of the pyrazole ring. The subsequent loss of a proton from the resulting intermediate restores the aromaticity of the ring, yielding the 4-iodo-3-ethyl-1H-pyrazole.

Caption: Mechanism of Electrophilic Iodination.

Comparative Data of Iodination Methods for Pyrazoles

While specific data for 3-ethyl-1H-pyrazole is not extensively reported, the following table summarizes various effective methods for the iodination of other substituted pyrazoles, which can be adapted for the target molecule.

| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |

| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base neutralizes HCl formed.[1] |

| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method using water as the solvent.[1] |

| N-Iodosuccinimide (NIS) | NIS, Trifluoroacetic acid | Acetic acid | 80 °C | Overnight | High | C4 | Effective for less reactive pyrazoles. |

| Iodine/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | 81% | C4 | Highly regioselective for the C4 position.[1] |

| Iodine/Iodic Acid | I₂, HIO₃ | Acetic acid/CCl₄ | Room Temp. | - | - | C4 | Effective for N-methylpyrazoles. |

Recommended Experimental Protocols

Based on the available literature for analogous compounds, the Iodine/Ceric Ammonium Nitrate (CAN) and N-Iodosuccinimide (NIS) methods are recommended for the regioselective C4-iodination of 3-ethyl-1H-pyrazole.

Method A: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for the C4 iodination of pyrazoles and is expected to provide good yields for 3-ethyl-1H-pyrazole.

Materials:

-

3-Ethyl-1H-pyrazole

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (MeCN)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 3-ethyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add iodine (1.3 eq) and ceric ammonium nitrate (1.1 eq) to the solution.

-

Reflux the reaction mixture overnight, monitoring by TLC.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-iodo-3-ethyl-1H-pyrazole.

Method B: Iodination using N-Iodosuccinimide (NIS)

This method is particularly useful for pyrazoles that may be less reactive towards other iodinating agents.

Materials:

-

3-Ethyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Glacial acetic acid

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 3-ethyl-1H-pyrazole (1.0 eq) in glacial acetic acid, add a solution of N-iodosuccinimide (1.5 eq) in trifluoroacetic acid.

-

Heat the resulting mixture at 80 °C overnight, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-3-ethyl-1H-pyrazole.

Experimental Workflow and Logic

The selection of an appropriate iodination method depends on the substrate's reactivity and the desired reaction conditions. The general workflow for the synthesis and purification of 4-iodo-3-ethyl-1H-pyrazole is outlined below.

Caption: General Experimental Workflow.

Conclusion

The electrophilic iodination of 3-ethyl-1H-pyrazole is a crucial transformation for accessing versatile building blocks in drug discovery and development. This guide has provided a comprehensive overview of the synthesis of the starting material and detailed, adaptable protocols for its regioselective iodination at the C4 position. The presented data and methodologies offer a solid foundation for researchers to successfully implement and optimize this important synthetic step. The choice between methods like I₂/CAN and NIS/TFA will depend on the specific laboratory conditions and substrate reactivity, with both offering reliable pathways to the desired 4-iodo-3-ethyl-1H-pyrazole.

References

Regioselective Synthesis of 4-Iodopyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the pyrazole ring is a key strategy for modulating the pharmacological properties of these molecules. Among various modifications, the introduction of an iodine atom at the C-4 position yields 4-iodopyrazoles, which are exceptionally versatile synthetic intermediates.[2][3] The carbon-iodine bond serves as a valuable handle for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures.[1][4] This guide provides a comprehensive overview of the primary methodologies for the regioselective synthesis of 4-iodopyrazoles, with a focus on direct electrophilic iodination of the pyrazole ring.[1][2]

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[2] The C-4 position is the most electron-rich and sterically accessible site, rendering it the preferred location for electrophilic attack.[2] The general mechanism involves the generation of an electrophilic iodine species (I+) or a polarized iodine molecule, which attacks the pyrazole ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[2]

Core Synthetic Methodologies

The regioselective synthesis of 4-iodopyrazoles is predominantly achieved through the direct electrophilic iodination of a pre-existing pyrazole ring.[1] Several reagents and conditions have been developed to execute this transformation, each offering distinct advantages in terms of yield, selectivity, and substrate scope.

Iodination using Molecular Iodine (I₂) with an Oxidant

This classic and cost-effective method involves the use of molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species in situ.[1]

-

Ceric Ammonium Nitrate (CAN): The I₂/CAN system is highly effective for the iodination of a variety of pyrazoles, including those bearing electron-withdrawing groups like trifluoromethyl (CF₃) substituents.[2][5] The reaction is typically carried out in acetonitrile at reflux.[5]

-

Hydrogen Peroxide (H₂O₂): Offering a greener alternative, the I₂/H₂O₂ system in water provides an environmentally benign pathway to 4-iodopyrazoles.[2][6] This method often proceeds at room temperature and is suitable for a range of substituted pyrazoles.[7]

Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent. Its reactivity can be enhanced by the addition of an acid, making it suitable for a broad spectrum of pyrazole derivatives, including deactivated ones.[6][8] Common acidic media include trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).[7][8]

Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a reactive iodinating agent that has been successfully employed for the synthesis of 4-iodopyrazoles, particularly for 1-acyl-3,5-disubstituted pyrazoles.[7] The reaction is typically performed in dichloromethane in the presence of a base like lithium carbonate to neutralize the HCl formed during the reaction.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for various regioselective syntheses of 4-iodopyrazoles, allowing for a direct comparison of the different methodologies.

Table 1: Iodination of Pyrazoles using I₂ with Oxidants

| Pyrazole Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Aryl-3-trifluoromethylpyrazole | CAN | Acetonitrile | Reflux | Overnight | Good to Excellent | [5][7] |

| Substituted Pyrazoles | H₂O₂ | Water | Room Temp. | < 1 - 72 | 63 - 100 | [7] |

Table 2: Iodination of Pyrazoles using N-Iodosuccinimide (NIS)

| Pyrazole Substrate | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Aryl-3-CF₃-pyrazoles | TFA | Glacial Acetic Acid | 80 | Overnight | Good | [5][6] |

| Various Pyrazoles | H₂SO₄, TFA | Various | Room Temp. - 80 | < 16 | Good | [7] |

Table 3: Iodination of Pyrazoles using Iodine Monochloride (ICl)

| Pyrazole Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Acyl-3,5-disubstituted pyrazoles | Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 | Up to 95 | [7] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations described above.

Protocol 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a range of substituted pyrazoles, particularly those with electron-withdrawing groups.[2]

Procedure:

-

To a solution of the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol).[2][5]

-

After cooling to room temperature, remove the solvent in vacuo.[2]

-

Dissolve the residue in dichloromethane (15 mL).[2]

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[2]

Protocol 2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

This protocol is suitable for pyrazoles that may be sensitive to the oxidative conditions of the CAN/I₂ system.[9]

Procedure:

-

Dissolve the pyrazole derivative (1.0 mmol) in glacial acetic acid (1 mL).[5][9]

-

Add a solution of N-Iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).[5][6]

-

Cool the solution to room temperature and dilute with dichloromethane (60 mL).[2][9]

-

Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ (2 x 5 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 5 mL).[2]

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvents in vacuo.[2]

-

Purify the product by column chromatography.[2]

Protocol 3: Green Iodination using Iodine and Hydrogen Peroxide in Water

This method offers an environmentally benign approach to the synthesis of 4-iodopyrazoles.[1][2]

Procedure:

-

In a reaction vessel, suspend the pyrazole (1.0 mmol) in water.[1][2]

-

Add iodine (0.5 equiv) and hydrogen peroxide (30% aqueous solution, 0.6 equiv).[1][2]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).[1][2]

-

Upon completion, the product can be isolated by filtration or extraction, depending on its physical properties.[2]

-

Further purification can be achieved by recrystallization or column chromatography.[2]

Visualizations

Signaling Pathway for Electrophilic Iodination

Caption: General mechanism of electrophilic iodination of pyrazole.

Experimental Workflow for 4-Iodopyrazole Synthesis

Caption: A typical experimental workflow for the synthesis of 4-iodopyrazoles.

Application of 4-Iodopyrazoles in Drug Development

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 4-iodopyrazoles: A Brief Review: Ingenta Connect [ingentaconnect.com]

- 4. benchchem.com [benchchem.com]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

structural elucidation of novel ethyl-iodopyrazoles

An In-depth Technical Guide on the Structural Elucidation of Novel Ethyl-Iodopyrazoles

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The introduction of an iodine atom onto the pyrazole ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.[1] The ethyl-iodopyrazole moiety, in particular, represents a key building block for novel therapeutic agents.

The precise determination of the three-dimensional atomic arrangement, or structural elucidation, is a critical step in the development of new chemical entities. It provides invaluable insights into structure-activity relationships (SAR), guides lead optimization, and is essential for understanding biological interactions at the molecular level. This technical guide offers a comprehensive overview of the methodologies employed in the synthesis and , intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of Ethyl-Iodopyrazoles

The primary route for synthesizing ethyl-iodopyrazoles is through the direct electrophilic iodination of a pre-existing ethyl-pyrazole ring. The regioselectivity of this reaction is typically high for the C4 position due to the electronic characteristics of the pyrazole ring.[1] Several iodinating systems have been developed, each offering distinct advantages.

Key Iodination Methods:

-

Iodine with an Oxidant : This is a common and cost-effective approach. Oxidants like hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) are used to generate the electrophilic iodine species in situ.[1][2] The I₂/H₂O₂ system is considered a "green" method as it uses water as a solvent and produces water as the only byproduct.[3]

-

N-Iodosuccinimide (NIS) : NIS is a mild and highly effective iodinating agent, often used with an acid catalyst like trifluoroacetic acid (TFA) for less reactive pyrazole substrates.[3][4]

Table 1: Summary of Common Iodination Methods for Pyrazole Derivatives

| Method | Reagents | Substrate Example | Yield (%) | Reference |

| I₂ / H₂O₂ | I₂ (0.5 eq), 30% H₂O₂ (0.6 eq), H₂O | Pyrazole | Not specified | [1] |

| I₂ / CAN | I₂ (1.3 eq), CAN (1.1 eq), MeCN | 1-(p-Tolyl)-3-CF₃-pyrazole | 81% | [1] |

| NIS | NIS (1.5 eq), TFA, AcOH | 1-Aryl-3-CF₃-pyrazole | 75% | [1] |

| NIS | NIS (1.1 eq), MeCN | 1-Methyl-1H-pyrazol-3-amine | Not specified | [1] |

Experimental Protocols: Synthesis

**Protocol 1: Green Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂) **

This protocol is adapted from the procedure described by Kim et al. and is suitable for the direct iodination of an ethyl-pyrazole precursor.[1]

-

Materials : 1-Ethyl-1H-pyrazole (1.0 eq), Iodine (I₂) (0.5 eq), 30% Hydrogen Peroxide (H₂O₂) (0.6 eq), Water (H₂O), Ethyl acetate, Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.

-

Procedure :

-

To a stirred suspension of 1-ethyl-1H-pyrazole (1.0 eq) in water, add iodine (0.5 eq).

-

Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature.[1]

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the 1-ethyl-4-iodo-1H-pyrazole derivative.

-

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is effective for pyrazoles, including those with electron-withdrawing groups that may be less reactive under other conditions.[2][3]

-

Materials : 1-Ethyl-1H-pyrazole (1.0 eq), N-Iodosuccinimide (NIS) (1.1-1.5 eq), Acetonitrile (MeCN) or Acetic Acid/TFA, Dichloromethane (DCM), Saturated aqueous sodium thiosulfate solution, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure :

-

Dissolve the 1-ethyl-1H-pyrazole (1.0 eq) in a suitable solvent like acetonitrile. For less reactive substrates, a mixture of glacial acetic acid and trifluoroacetic acid (TFA) can be used.[4]

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1-1.5 eq) portion-wise to the stirred solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Heating (e.g., to 80 °C) may be required for deactivated substrates.[3][4] Monitor progress by TLC.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.[2]

-

Extract the aqueous layer with dichloromethane (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Ethyl-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrazole core is a key strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 3-Ethyl-4-iodo-1H-pyrazole with various arylboronic acids, a critical transformation for generating libraries of novel compounds for drug discovery and development. The resulting 3-ethyl-4-aryl-1H-pyrazole derivatives are of significant interest due to their potential as inhibitors of key signaling pathways implicated in cancer, such as tubulin polymerization and the PI3K/AKT pathway.

Data Presentation: Suzuki Coupling Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of a structurally related substrate, 4-iodo-1-methyl-1H-pyrazole, with various arylboronic acids under microwave-assisted conditions. This data can serve as a valuable reference for optimizing the reaction of 3-Ethyl-4-iodo-1H-pyrazole.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 5 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 8 | 92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 7 | 95 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 10 | 78 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 10 | 81 |

| 6 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 8 | 90 |

| 7 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 12 | 75 |

| 8 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 10 | 88 |

Experimental Protocols

Two detailed protocols are provided below: a microwave-assisted method for rapid synthesis and a conventional heating method for broader accessibility.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol enables the rapid and efficient synthesis of 3-ethyl-4-aryl-1H-pyrazoles.

Materials:

-

3-Ethyl-4-iodo-1H-pyrazole

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water, degassed

-

Microwave vial (10 mL) with stir bar

-

Microwave reactor

Procedure:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-Ethyl-4-iodo-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.6 mmol, 1.2 equiv).

-

Add cesium carbonate (1.25 mmol, 2.5 equiv) to the vial.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.01 mmol, 2 mol%).

-

Add 4 mL of DME and 1 mL of degassed water to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 90°C for 5-15 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-ethyl-4-aryl-1H-pyrazole.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling using standard laboratory equipment.

Materials:

-

3-Ethyl-4-iodo-1H-pyrazole

-

Arylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water, degassed

-

Schlenk flask or sealed tube

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or sealed tube, add 3-Ethyl-4-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add 8 mL of 1,4-dioxane and 2 mL of degassed water via syringe.

-

Stir the reaction mixture vigorously and heat to 80-100 °C for 4-12 hours.

-